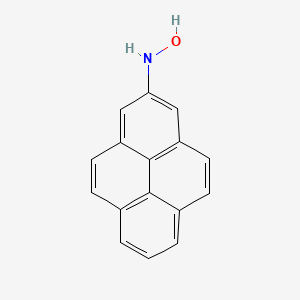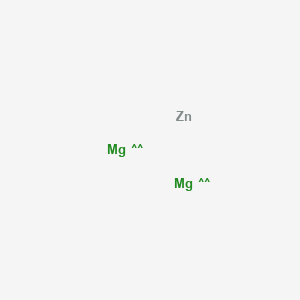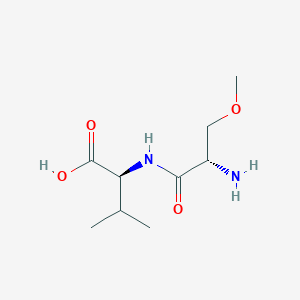
O-Methyl-L-seryl-L-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Methyl-L-seryl-L-valine is a dipeptide composed of the amino acids L-serine and L-valine. This compound is of interest due to its unique structural properties and potential applications in various scientific fields. The presence of the O-methyl group on the serine residue adds to its distinctiveness, influencing its chemical behavior and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-Methyl-L-seryl-L-valine typically involves the protection of functional groups on the amino acids, followed by coupling reactions. One common method includes:
Protection of the amino group: of L-serine using a suitable protecting group such as tert-butyloxycarbonyl (Boc).
Methylation of the hydroxyl group: on the serine residue to form O-methyl-L-serine.
Coupling of O-methyl-L-serine: with L-valine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Types of Reactions: O-Methyl-L-seryl-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, potentially affecting the methyl group or the amino acid residues.
Reduction: Reduction reactions may target the peptide bond or other functional groups.
Substitution: The O-methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution could result in various functionalized peptides.
Aplicaciones Científicas De Investigación
O-Methyl-L-seryl-L-valine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and stability.
Biology: Investigated for its role in protein interactions and enzyme-substrate specificity.
Industry: Utilized in the production of specialized peptides for research and development purposes.
Mecanismo De Acción
The mechanism of action of O-Methyl-L-seryl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The O-methyl group may influence the compound’s binding affinity and specificity, affecting its biological activity. The pathways involved can vary depending on the context of its application, such as enzyme inhibition or receptor activation.
Comparación Con Compuestos Similares
L-Seryl-L-valine: Lacks the O-methyl group, resulting in different chemical and biological properties.
L-Seryl-L-leucine: Another dipeptide with a similar structure but different side chain properties due to the presence of leucine instead of valine.
L-Seryl-L-alanine: Contains alanine, which has a smaller side chain compared to valine, affecting its interactions and stability.
Uniqueness: O-Methyl-L-seryl-L-valine is unique due to the presence of the O-methyl group, which can alter its chemical reactivity and biological interactions
Propiedades
Número CAS |
161988-71-2 |
|---|---|
Fórmula molecular |
C9H18N2O4 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-amino-3-methoxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C9H18N2O4/c1-5(2)7(9(13)14)11-8(12)6(10)4-15-3/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7-/m0/s1 |
Clave InChI |
PXKQEAABXDTJOI-BQBZGAKWSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](COC)N |
SMILES canónico |
CC(C)C(C(=O)O)NC(=O)C(COC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[(1S)-1-phenylbutyl] bromopropanedioate](/img/structure/B14271418.png)



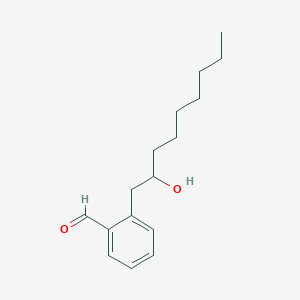
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene)](/img/structure/B14271452.png)
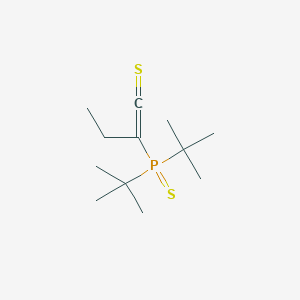
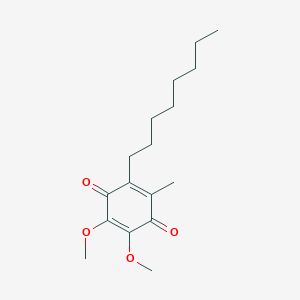
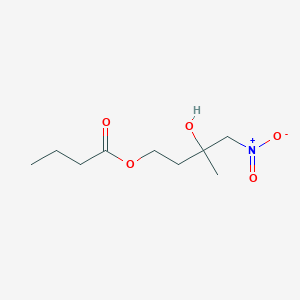

![2,4(1H,3H)-Pyrimidinedione, 1-[1-(2-propenyl)-3-butenyl]-](/img/structure/B14271486.png)
![N,N'-[Cyclopentane-1,1-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14271490.png)
